molecular formula C13H21NO B15342099 Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro- CAS No. 38303-23-0

Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro-

Cat. No.: B15342099
CAS No.: 38303-23-0
M. Wt: 207.31 g/mol
InChI Key: LUVGCXAXOHXTEI-UHFFFAOYSA-N
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Description

Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro- is a cyclic compound with the molecular formula C13H21NO. It is known for its earthy, musty, and woody odor profile. This compound is part of the oxazole class, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecoxazole typically involves cyclization reactions starting from linear precursors. One common method is the cyclodehydration of cyclododecanone oximes. The reaction conditions often require strong acids or dehydrating agents to facilitate the formation of the oxazole ring.

Industrial Production Methods: On an industrial scale, Cyclododecoxazole can be produced through catalytic hydrogenation of suitable precursors. This process involves the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the desired decahydro structure.

Chemical Reactions Analysis

Types of Reactions: Cyclododecoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted oxazoles or other derivatives.

Scientific Research Applications

Cyclododecoxazole has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the fragrance industry due to its unique odor profile.

Mechanism of Action

The mechanism by which Cyclododecoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • Oxazole

  • Thiazole

  • Imidazole

  • Pyrazole

Properties

CAS No.

38303-23-0

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]oxazole

InChI

InChI=1S/C13H21NO/c1-2-4-6-8-10-13-12(14-11-15-13)9-7-5-3-1/h11H,1-10H2

InChI Key

LUVGCXAXOHXTEI-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2=C(CCCC1)N=CO2

Origin of Product

United States

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